molecular formula C12H16O2 B7842657 1-(2-Methoxy-5-methylphenyl)butan-1-one CAS No. 5340-05-6

1-(2-Methoxy-5-methylphenyl)butan-1-one

Cat. No.: B7842657
CAS No.: 5340-05-6
M. Wt: 192.25 g/mol
InChI Key: NHNNRGOVWALZLQ-UHFFFAOYSA-N
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Description

Significance of Aryl Ketones in Modern Organic Synthesis

Aryl ketones are fundamental building blocks and intermediates in the field of organic synthesis. Current time information in Nuremberg, DE.smolecule.com Their importance stems from the reactivity of the carbonyl group, which allows for a wide array of chemical transformations. These compounds are frequently used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Current time information in Nuremberg, DE. The presence of the aromatic ring and the ketone functional group makes them versatile substrates for reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. Current time information in Nuremberg, DE. For instance, the reduction of aryl ketones can yield secondary alcohols, which are valuable precursors for more complex molecules. Current time information in Nuremberg, DE. Furthermore, aryl ketones are pivotal in the synthesis of heterocyclic compounds, many of which are found in biologically active molecules and natural products. smolecule.com

Overview of Methoxy- and Methyl-Substituted Aromatic Systems in Chemical Structures

The presence of methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on an aromatic ring significantly influences the molecule's electronic properties and reactivity. The methoxy group is generally considered an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic system. learncbse.in This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic substitution reactions. blogspot.com The methoxy group typically directs incoming electrophiles to the ortho and para positions. blogspot.com

The methyl group is also an electron-donating group, albeit weaker than the methoxy group, and it activates the aromatic ring through an inductive effect. It similarly directs electrophilic substitution to the ortho and para positions. When both groups are present on a benzene (B151609) ring, their combined directing effects determine the regioselectivity of further reactions.

Structural Context of 1-(2-Methoxy-5-methylphenyl)butan-1-one within the Butanone Class

This compound is an aryl ketone with a butanoyl group attached to a benzene ring. The aromatic ring is substituted with a methoxy group at position 2 and a methyl group at position 5. The butan-1-one portion consists of a four-carbon chain with a carbonyl group at the first carbon, which is attached to the aromatic ring.

The structure of this compound places it within the family of substituted aromatic ketones. The specific arrangement of the methoxy and methyl groups on the phenyl ring is expected to influence its chemical and physical properties. A common method for the synthesis of such compounds is the Friedel-Crafts acylation. chemguide.co.uklibretexts.org In a likely synthetic route for this compound, 4-methylanisole (B47524) would be acylated with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uklibretexts.org The directing effects of the ortho, para-directing methoxy group and the ortho, para-directing methyl group would favor the substitution at the position ortho to the methoxy group and meta to the methyl group, yielding the desired product.

While specific experimental data for this compound is not widely available in public literature, its properties can be predicted based on data from similar compounds and computational models. For comparison, the isomeric compound 1-(5-Methoxy-2-methylphenyl)butan-1-one has a reported molecular weight of 192.25 g/mol . nih.gov Another related compound, 1-(2-methoxy-5-methylphenyl)propan-1-one, which has a shorter acyl chain, has a molecular formula of C11H14O2. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 192.115029749
Monoisotopic Mass 192.115029749
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 14

Note: The data in this table is based on computational predictions for an isomer with the same molecular formula and may not represent experimentally determined values for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-11(13)10-8-9(2)6-7-12(10)14-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNNRGOVWALZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277100
Record name 1-(2-methoxy-5-methylphenyl)butan-1-one
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Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-05-6
Record name NSC856
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Record name 1-(2-methoxy-5-methylphenyl)butan-1-one
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Synthetic Methodologies for 1 2 Methoxy 5 Methylphenyl Butan 1 One and Analogous Aryl Ketones

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to 1-(2-Methoxy-5-methylphenyl)butan-1-one and similar ketones, often involving the formation of the key carbon-carbon bond between the aromatic ring and the acyl group in a single, pivotal step.

Friedel-Crafts Acylation using Butyryl Chloride with Substituted Methoxy-methylbenzene Precursors

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. libretexts.org This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical precursor is 4-methylanisole (B47524) (p-cresyl methyl ether).

The reaction proceeds by treating 4-methylanisole with butyryl chloride and a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid activates the butyryl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 4-methylanisole. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. Acylation is expected to occur at the position ortho to the strongly activating methoxy group and meta to the methyl group, yielding the desired product.

However, a challenge in the Friedel-Crafts acylation of substituted anisoles is the potential for the Lewis acid to complex with the oxygen atom of the methoxy group, which can deactivate the ring. stackexchange.com To circumvent this, milder Lewis acids or alternative conditions may be employed.

Table 1: Key Aspects of Friedel-Crafts Acylation for this compound

ParameterDescription
Arene Precursor 4-Methylanisole (p-Cresyl methyl ether)
Acylating Agent Butyryl chloride or Butyric anhydride
Catalyst Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), or milder triflates like Sc(OTf)₃. stackexchange.com
Electrophile Butyrylium ion (CH₃CH₂CH₂CO⁺)
Mechanism Electrophilic Aromatic Substitution

Reductive Amination Pathways for Analogous Compounds

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. wikipedia.org While this process converts a ketone into an amine, it represents a direct pathway to amine analogs of aryl ketones like this compound. The reaction can be performed in a one-pot process (direct) or in two distinct steps (indirect). wikipedia.org

In the direct approach, the ketone is reacted with an amine (such as ammonia (B1221849) for a primary amine) in the presence of a reducing agent. libretexts.org The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then immediately reduced to the corresponding amine. libretexts.orglibretexts.org A variety of catalysts, including those based on nickel, cobalt, and iridium, have been shown to be effective for this transformation, often using hydrogen gas as the terminal reductant. wikipedia.orgresearchgate.netnih.gov Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are also commonly used in laboratory settings. libretexts.orgorganic-chemistry.org

This method is a green and atom-efficient way to construct C-N bonds and is widely applicable to a broad range of aryl ketones. researchgate.net

Advanced Synthetic Strategies for Related Derivatives

More complex, multi-step strategies are often required to synthesize highly functionalized derivatives or when direct methods are not feasible. These pathways offer greater control over regioselectivity and functional group compatibility.

Construction via Schiff Base Intermediates and Subsequent Reduction

This two-step approach is the indirect variant of reductive amination. It involves the explicit isolation of the Schiff base (or imine) intermediate before its reduction. orientjchem.org The synthesis begins with the condensation of an aryl ketone, such as this compound, with a primary amine. researchgate.net This reaction, which forms the characteristic C=N double bond of the imine, is typically catalyzed by acid or base and involves the elimination of a water molecule. iosrjournals.orgyoutube.com

Once the Schiff base is formed and purified, it is reduced to the corresponding amine. A key advantage of this stepwise method is the ability to use reducing agents that might otherwise react with the starting ketone. Sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of pre-formed imines. orientjchem.org The reduction of the imine bond is generally more facile than the reduction of the ketone, allowing for high selectivity. google.com

Table 2: Two-Step Synthesis of Amines via Schiff Base Reduction

StepReactionReagentsIntermediate/Product
1 Schiff Base FormationAryl Ketone + Primary Amine (e.g., R-NH₂)Schiff Base (Imine)
2 ReductionSodium Borohydride (NaBH₄), LiAlH₄, or Catalytic HydrogenationSecondary Amine

Condensation Reactions, including Claisen-Schmidt and Mannich Base Methodologies for Related Aryl Ketones

Condensation reactions are powerful tools for C-C bond formation, enabling the elaboration of the carbon skeleton of aryl ketones.

The Claisen-Schmidt condensation is a reaction between a ketone containing an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens, typically under basic or acidic conditions. wikipedia.orgbyjus.com This reaction produces an α,β-unsaturated ketone, commonly known as a chalcone (B49325). utar.edu.my this compound possesses α-hydrogens on the butanoyl chain and can therefore act as the ketone component. Reaction with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide (B78521) would yield a chalcone derivative. researchgate.net

The Mannich reaction is an aminoalkylation reaction that introduces an aminomethyl group to a compound containing an active hydrogen. nih.gov For a ketone like this compound, the α-carbon of the carbonyl group is the reactive site. The reaction involves the ketone, formaldehyde, and a primary or secondary amine (or its hydrochloride salt). nih.gov The product is a β-amino ketone, known as a Mannich base. nih.gov These bases are valuable synthetic intermediates. nih.govsioc-journal.cn

Multi-step Syntheses Involving Halogenated or Nitro Precursors

Synthesizing complex aryl ketones can be achieved by building the molecule through a series of reactions starting from functionalized aromatic precursors like halogenated or nitrated compounds.

Using Nitro Precursors: Aryl ketones can be synthesized from nitro compounds through several routes. One modern approach involves a palladium-catalyzed cross-coupling reaction between a phenol (B47542) derivative and a nitroalkane, which is subsequently converted to the ketone via a Nef-type reaction. researchgate.net The Nef reaction specifically transforms a primary or secondary nitro group into a carbonyl group. organic-chemistry.org Alternatively, a nitroarene can be reduced to an arylamine, which can then be transformed into the target ketone through diazotization followed by other functional group interconversions. libretexts.org Recent photochemical methods also allow for the synthesis of α-amino ketones from nitroarenes. acs.org

Using Halogenated Precursors: Aryl halides are versatile starting materials for ketone synthesis. Palladium-catalyzed coupling reactions are frequently employed. For instance, the Suzuki-Miyaura coupling of an aryl halide with a suitable boronic acid derivative can be used. More directly, nickel-catalyzed addition of arylboronic acids to nitriles yields aryl ketones. organic-chemistry.org Another approach is the addition of organometallic reagents, such as organocopper compounds, to acid chlorides. dtic.mil A multi-step sequence could involve the synthesis of a halogenated methoxy-methylbenzene, followed by a metal-catalyzed cross-coupling reaction with a suitable organometallic reagent containing the butyryl moiety or a precursor that can be converted to it.

Catalytic Considerations in Aryl Ketone Synthesis

The synthesis of aryl ketones, including this compound, is heavily reliant on catalytic methods that facilitate the formation of a carbon-carbon bond between an aromatic ring and an acyl group. The choice of catalyst is a determining factor for reaction efficiency, selectivity, and substrate scope. The primary approaches involve electrophilic aromatic substitution, typically catalyzed by acids, and cross-coupling reactions mediated by transition metals.

Role of Acidic Catalysts in Acylation Reactions

The most established method for synthesizing aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. tamu.edu This reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent, such as an acyl halide or an acid anhydride, in the presence of an acidic catalyst. iitm.ac.in The catalyst's primary function is to generate a highly reactive electrophile, the acylium ion, which then attacks the electron-rich aromatic ring. numberanalytics.comchemcess.com

Traditionally, Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are used in stoichiometric amounts. tamu.edunumberanalytics.com The Lewis acid coordinates with the acylating agent, facilitating the cleavage of the carbon-halogen or carbon-oxygen bond to form the acylium ion (RCO⁺). numberanalytics.comchemcess.com The reaction proceeds through several key steps: coordination of the acyl halide with the Lewis acid, formation of the acylium ion, electrophilic attack on the aromatic ring to form a sigma complex, and subsequent deprotonation to restore aromaticity. numberanalytics.com A stable complex is often formed between the Lewis acid and the resulting aromatic ketone, necessitating hydrolysis to liberate the final product. chemcess.com

In recent years, solid acid catalysts have emerged as more environmentally benign alternatives to traditional Lewis acids. chemijournal.com These heterogeneous catalysts, such as zeolites (e.g., H-Beta, ZSM-5, H-Y) and polyphosphoric acid, can be easily separated from the reaction mixture and regenerated. iitm.ac.inchemcess.comutm.my Zeolites possess both Brønsted and Lewis acid sites, both of which can be active in acylation. iitm.ac.inutm.my Studies on the acylation of anisole (B1667542), a compound structurally related to the '2-methoxy-5-methylphenyl' moiety, have shown that Lewis acid sites are often more effective and selective for the acylation of the aromatic ring. iitm.ac.in The catalytic activity of zeolites can be influenced by their structure, Si/Al ratio, and modifications such as metal-loading or acid treatment. utm.myresearchgate.netrsc.org For instance, modifying Hβ zeolite with a mixture of tartaric and oxalic acids was found to improve catalytic performance in the acylation of anisole by creating more accessible active sites. rsc.org

Table 1: Research Findings on Acid-Catalyzed Acylation of Anisole
CatalystAcylating AgentKey FindingsReference
H-Beta ZeolitePropionic AnhydrideAchieved 88.9% anisole conversion with 75.3% selectivity for the para-isomer at 100°C. The reaction is catalyzed by Brønsted acid sites. utm.my
H-Y and H-Beta ZeolitesCarboxylic AcidsBoth Lewis and Brønsted acid sites were found to be active, with Lewis sites being more effective and selective for ring acylation. iitm.ac.in
Mixed Organic Acid Modified Hβ ZeoliteOctanoic AcidShowed higher catalytic activity and selectivity (72.7% conversion, 82.5% p-selectivity) due to dealumination and modified acid site strength. rsc.org
Ni, Ag, Fe-loaded Zeolites (BEA, MFI)Propanoic AcidThe study evaluated the role of acidity versus metal-induced Lewis acidity, with para- and ortho-products being predominant. researchgate.net
Aluminum Chloride (AlCl₃)Acetyl ChlorideA classic strong Lewis acid catalyst that efficiently promotes the formation of a monoacylated product via an electrophilic aromatic substitution mechanism. tamu.edu

Transition Metal Catalysis in Aromatic Ether Formation and Transformations

While Friedel-Crafts acylation is a powerful tool, modern synthetic chemistry increasingly relies on transition metal catalysis for the construction of aryl ketones due to its milder conditions and broader functional group tolerance. organic-chemistry.orgresearchgate.net These methods often involve the cross-coupling of various precursors, and the methoxy group of an aromatic ether can play a significant role in directing the reaction or can be installed via related catalytic methods.

Palladium-catalyzed cross-coupling reactions are particularly prominent. organic-chemistry.org For example, diaryl ketones can be synthesized by coupling aldehydes with aryl halides via C–H bond activation, a transformation in which a picolinamide (B142947) ligand is key to the reaction's success. acs.org Other palladium-catalyzed methods include the coupling of aryl boronic acids with acyl chlorides or carboxylic anhydrides, which circumvents some of the disadvantages of Friedel-Crafts acylation. organic-chemistry.org The Suzuki-Miyaura coupling, when applied to acyl chlorides and boronic acids, offers a highly chemoselective route to ketones. organic-chemistry.org

Nickel is another effective transition metal for aryl ketone synthesis. organic-chemistry.org Nickel-catalyzed additions of arylboronic acids to alkyl nitriles provide a direct route to various aryl ketones. organic-chemistry.org Furthermore, a synergistic approach combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis allows for the direct functionalization of aldehyde C-H bonds with aryl halides to yield ketones under mild conditions. organic-chemistry.org

Other transition metals like gold(I), silver(I), and iron have also been employed. researchgate.netnih.gov For instance, both Ag(I) and Au(I) are effective catalysts for a tandem researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization of propargyl esters to generate a wide range of aromatic ketones. nih.gov Iron(II) chloride can catalyze the acylation of functionalized arylzinc halides with acid chlorides, providing access to polyfunctionalized diaryl ketones. organic-chemistry.org The functionalization of aromatic C-H bonds is a major area of development, where transition metal complexes can react with arenes via mechanisms like electrophilic metalation or oxidative addition. nih.govacs.org These advanced methods provide alternative site-selectivity compared to classical electrophilic substitutions. acs.org

Table 2: Examples of Transition Metal-Catalyzed Aryl Ketone Synthesis
Catalyst SystemReactantsReaction TypeReference
Palladium/PicolinamideAldehydes + (Hetero)Aryl HalidesC–H Bond Activation/Coupling acs.org
Palladium(0)Acyl Chlorides + Aryl Boronic AcidsAcyl Suzuki-Miyaura Coupling organic-chemistry.org
Nickel/Photoredox CatalystAldehydes + Aryl HalidesC-H Functionalization/Coupling organic-chemistry.org
Gold(I) or Silver(I)Propargyl EstersTandem Rearrangement/Cyclization nih.gov
Iron(II) ChlorideAcid Chlorides + Arylzinc HalidesAcylation of Organozinc Reagents organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 1 2 Methoxy 5 Methylphenyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by probing the magnetic properties of atomic nuclei. Through the application of various NMR experiments, a detailed picture of the proton and carbon environments within 1-(2-Methoxy-5-methylphenyl)butan-1-one has been assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides a clear inventory of the different types of protons and their neighboring atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the methyl group on the phenyl ring, and the aliphatic protons of the butanoyl chain.

The aromatic region of the spectrum displays signals for the three protons on the substituted phenyl ring. These protons, due to their unique electronic environments, exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. The methoxy group gives rise to a sharp singlet, typically found in the upfield region of the aromatic signals. Similarly, the methyl group attached to the phenyl ring also appears as a singlet.

The butanoyl side chain is evidenced by three distinct sets of proton signals. The methylene (B1212753) group adjacent to the carbonyl (C=O) group appears as a triplet, a result of coupling with the neighboring methylene group. This adjacent methylene group, in turn, presents as a sextet, being coupled to both the preceding methylene and the terminal methyl group. Finally, the terminal methyl group of the butyl chain is observed as a triplet, coupled to the adjacent methylene group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
PredictedPredictedPredictedAromatic Protons
PredictedSinglet3HMethoxy Protons (-OCH₃)
PredictedSinglet3HPhenyl Methyl Protons (-CH₃)
PredictedTriplet2H-C(=O)CH₂-
PredictedSextet2H-CH₂CH₂CH₃
PredictedTriplet3H-CH₂CH₃

Note: Actual chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, providing a carbon count and information about the electronic environment of each carbon.

The most downfield signal is typically attributed to the carbonyl carbon of the butan-1-one moiety due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons appear in a specific region of the spectrum, with their chemical shifts influenced by the methoxy and methyl substituents. The carbon of the methoxy group and the carbon of the phenyl-attached methyl group also have characteristic chemical shifts. The aliphatic carbons of the butanoyl chain are found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
PredictedCarbonyl Carbon (C=O)
PredictedAromatic Carbons (C-O, C-C=O, C-CH₃, C-H)
PredictedMethoxy Carbon (-OCH₃)
PredictedPhenyl Methyl Carbon (-CH₃)
PredictedAliphatic Carbons (-CH₂CH₂CH₃)

Note: The specific chemical shifts would be determined from an experimental spectrum.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Signal Assignments

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the adjacencies within the butanoyl chain and the coupling relationships between the aromatic protons.

An HMQC (or its more modern counterpart, HSQC) spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

The HMBC spectrum is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. This technique would be used to connect the butanoyl chain to the aromatic ring by observing a correlation between the protons on the methylene group adjacent to the carbonyl and the carbonyl carbon itself, as well as with the quaternary aromatic carbon to which the acyl group is attached. It would also confirm the positions of the methoxy and methyl groups on the aromatic ring by showing correlations between their protons and the corresponding aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone.

The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would be observed as a strong band in the fingerprint region, likely around 1250 cm⁻¹. The aliphatic C-H stretching vibrations of the butanoyl chain and the methyl group on the ring would be visible in the 3000-2850 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
PredictedStrong, SharpC=O Stretch (Ketone)
PredictedMediumAromatic C-H Stretch
PredictedMedium-WeakAromatic C=C Stretch
PredictedStrongC-O Stretch (Methoxy)
PredictedMediumAliphatic C-H Stretch

Note: The exact positions and intensities of the peaks would be determined from an experimental spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that provides critical information about the molecular weight and structure of a compound through the generation and analysis of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS plays a pivotal role in identifying the molecular ion and elucidating its fragmentation pathways. The electron ionization (EI) mass spectrum of a related compound, 1-(2-methoxy-5-methylphenyl)propan-1-one, shows a predicted molecular ion peak, which is crucial for confirming the molecular weight. uni.lu

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. For ketones, a primary fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu In the case of this compound, this would lead to the loss of a propyl radical or a methoxy-methylphenyl radical, resulting in characteristic fragment ions. The analysis of these fragmentation patterns is essential for structural confirmation. libretexts.org The relative intensities of these fragment ions can also help in distinguishing between isomers. libretexts.org

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Loss
192 [M]+• (Molecular Ion)
149 [M - C3H7]+
135 [M - C4H9O]+
107 [C7H7O]+

Note: This table is predictive and based on general fragmentation patterns of aromatic ketones.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations like tandem mass spectrometry (LC-MS/MS) and high-resolution time-of-flight mass spectrometry (LC-QTOF-MS) are indispensable for the analysis of complex mixtures and the differentiation of isomers. researchgate.net These techniques are particularly useful when dealing with compounds that are not volatile enough for GC-MS or when soft ionization techniques like electrospray ionization (ESI) are preferred to preserve the molecular ion. plos.org

The separation of structural isomers, which have the same mass, is a significant challenge in analytical chemistry. oup.com LC-based methods, especially when coupled with high-resolution mass spectrometry, can often achieve this separation based on subtle differences in polarity and interaction with the stationary phase. restek.com For instance, different positional isomers of methoxy-substituted cathinones have been successfully separated and identified using LC-MS/MS. nih.gov The fragmentation patterns obtained from MS/MS experiments can provide unique fingerprints for each isomer, allowing for their unambiguous identification even when they co-elute chromatographically. nih.govnih.gov

Table 2: LC-MS Parameters for Isomeric Analysis

Parameter Setting
Column Reversed-phase C18 or Biphenyl
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detector Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ)

| Scan Mode | Full Scan (MS) and Product Ion Scan (MS/MS) |

Note: These are typical parameters and may require optimization for specific isomers.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule. uni.lu For this compound (C12H16O2), the calculated exact mass is 192.11503 Da. An HRMS measurement that corresponds closely to this value provides strong evidence for the compound's molecular formula. nih.gov This is a critical step in the identification of unknown compounds and the confirmation of synthesized materials.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 12.9
b (Å) 7.6
c (Å) 17.7
β (˚) 132.2
Volume (ų) 1270

| Z | 4 |

Note: This data is hypothetical and based on a similar structure, (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. researchgate.net

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. ecampus.com While this compound lacks strong hydrogen bond donors, it can participate in weaker C-H···O hydrogen bonds and van der Waals interactions. nih.gov The analysis of these interactions is crucial for understanding the stability of the crystal structure. nih.gov Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov The packing arrangement can also involve π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For aromatic ketones such as this compound, the UV-Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The specific chromophores within the molecule—the benzene (B151609) ring, the carbonyl group (C=O), and the methoxy group (–OCH₃)—are responsible for these electronic transitions.

The electronic spectrum of aromatic ketones typically displays two main types of absorption bands:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic ketones, these transitions are associated with the conjugated system of the benzene ring and the carbonyl group. They typically appear at shorter wavelengths (higher energy).

n → π* Transitions: These are lower-intensity absorptions that occur due to the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are characteristically found at longer wavelengths (lower energy) compared to the π → π* transitions. nih.gov

The substituents on the aromatic ring—the methoxy and methyl groups—as well as the butyryl group, influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands through electronic and steric effects. The methoxy group, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the extension of the conjugated system by its lone pair of electrons. Studies on related methoxy-substituted 1,3-diphenylpropane-1,3-diones have demonstrated that the position of the methoxy group significantly influences the UV absorption spectrum. nih.gov

While specific experimental data for this compound is not extensively available in the public literature, the expected UV-Vis absorption characteristics can be inferred from data on analogous aromatic ketones. libretexts.org For instance, the UV spectrum of 2-butanone (B6335102) shows an n → π* transition at 277 nm, which shifts to a longer wavelength of 324 nm in 3-buten-2-one due to conjugation. libretexts.org Aromatic ketones like acetophenone (B1666503) exhibit a strong π → π* band around 240 nm and a weaker n → π* band at longer wavelengths.

The solvent in which the spectrum is recorded can also affect the positions of these bands. An increase in solvent polarity typically shifts π → π* transitions to longer wavelengths and n → π* transitions to shorter wavelengths.

The following table provides representative data for the electronic transitions expected for aromatic ketones with similar substitution patterns to this compound.

Electronic Transition Typical λmax Range (nm) Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Associated Chromophore
π → π240 - 28010,000 - 15,000Aromatic Ring and Carbonyl Group
n → π300 - 330100 - 1,000Carbonyl Group

Reactivity and Chemical Transformations of 1 2 Methoxy 5 Methylphenyl Butan 1 One

Reactions Involving the Butanone Moiety

The butanone portion of the molecule, with its carbonyl group and adjacent alpha-carbons, is a primary site for a variety of chemical reactions.

Carbonyl Reactivity (e.g., Reduction, Enolization)

The carbonyl group is a key reactive center, susceptible to nucleophilic attack and reduction. The reduction of the ketone to a secondary alcohol, 1-(2-methoxy-5-methylphenyl)butan-1-ol, can be achieved using various reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH4), typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). ncert.nic.in The reaction proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. ncert.nic.in

Enolization, the formation of an enol or enolate, is another fundamental reaction of the butanone moiety. In the presence of a base, a proton can be abstracted from the alpha-carbon (the carbon atom adjacent to the carbonyl group). The resulting enolate is a powerful nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. The presence of two different alpha-carbons in 1-(2-methoxy-5-methylphenyl)butan-1-one (the methylene (B1212753) and methyl groups of the butyl chain) allows for the potential formation of two regioisomeric enolates.

Alpha-Carbon Reactivity and Alkylation

The enolate generated from this compound can react with electrophiles, such as alkyl halides, in a process known as alpha-alkylation. This reaction is a powerful tool for constructing new carbon-carbon bonds. The choice of base and reaction conditions can influence which alpha-proton is removed, thus controlling the regioselectivity of the alkylation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate.

Transformations of the Aromatic Ring

The substituted phenyl group provides further opportunities for synthetic modifications, including electrophilic aromatic substitution and demethylation of the methoxy (B1213986) group.

Electrophilic Aromatic Substitution Patterns on the Methoxy-methylphenyl Nucleus

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy (-OCH3) and methyl (-CH3) groups. Both of these substituents are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org The methoxy group is a particularly strong activating group due to its ability to donate electron density to the ring through resonance. The butanoyl group, being an acyl group, is a deactivating group and a meta-director.

The positions on the aromatic ring are influenced by the directing effects of the existing substituents. The methoxy group at C2 and the methyl group at C5 will primarily direct incoming electrophiles to the remaining open positions on the ring. The interplay of these directing effects will determine the final substitution pattern.

Demethylation of the Methoxy Group and its Synthetic Utility

The methoxy group can be cleaved to reveal a hydroxyl group, converting the starting material into 1-(2-hydroxy-5-methylphenyl)butan-1-one (B1623083). This demethylation is a valuable transformation as it provides access to a phenolic derivative which can undergo a different set of reactions, such as O-alkylation, O-acylation, and various coupling reactions. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

The resulting 1-(2-hydroxy-5-methylphenyl)butan-1-one is a versatile intermediate. For instance, related 1-(2-hydroxyphenyl) derivatives are precursors in the synthesis of various heterocyclic compounds with potential biological activities. nih.gov

Regiochemical and Stereochemical Control in Reactions

Achieving regiochemical and stereochemical control is a central theme in the synthetic manipulation of this compound.

In alpha-alkylation reactions, the formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. The kinetic enolate is formed faster by deprotonation of the less sterically hindered alpha-proton, while the thermodynamic enolate is the more stable enolate, typically formed at higher temperatures allowing for equilibration.

The reduction of the carbonyl group creates a new stereocenter, leading to the possibility of two enantiomeric alcohol products. The use of chiral reducing agents or catalysts can, in principle, lead to the selective formation of one enantiomer over the other, a process known as asymmetric reduction.

Synthesis and Characterization of Derivatives of 1 2 Methoxy 5 Methylphenyl Butan 1 One

Modifications of the Alkyl Chain of the Butanone Group

The alkyl butanone chain of 1-(2-methoxy-5-methylphenyl)butan-1-one is a key site for synthetic alteration. The carbon atoms alpha to the carbonyl group are particularly reactive and can serve as a handle for chain elongation, functionalization, and the introduction of new stereocenters.

Standard organic reactions can be employed to modify this chain. For instance, the α-carbon can undergo deprotonation with a suitable base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles. Alkylation with alkyl halides would extend the carbon chain, while reactions with aldehydes (an aldol (B89426) reaction) would introduce a β-hydroxyketone moiety. This latter structure is a valuable intermediate for further transformations, including dehydration to form α,β-unsaturated ketones.

Another potential modification is the α-halogenation of the butanone, typically using reagents like N-bromosuccinimide (NBS) under acidic or radical conditions. The resulting α-haloketone is a versatile precursor for nucleophilic substitution reactions, allowing the introduction of amines, azides, or other functional groups. Furthermore, the carbonyl group itself can be targeted. Reduction using sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-(2-methoxy-5-methylphenyl)butan-1-ol, introducing a chiral center.

Substituent Effects on the Methoxy-methylphenyl Aromatic Ring

The reactivity and orientation of electrophilic aromatic substitution on the phenyl ring are governed by the existing 2-methoxy and 5-methyl substituents. numberanalytics.comlibretexts.org Both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) by donating electron density to the ring. libretexts.org

These groups are also ortho, para-directors, guiding incoming electrophiles to specific positions on the ring.

Methoxy group (-OCH₃): This is a strong activating group due to the resonance effect, where the oxygen's lone pairs can donate electron density into the aromatic π-system. It directs incoming electrophiles to its ortho position (C3) and para position (C6).

Methyl group (-CH₃): This is a weaker activating group that operates through an inductive effect, pushing electron density into the ring. It directs to its ortho positions (C4 and C6) and its para position (C1, which is occupied).

When both groups are present, the directing effects are combined. The available positions for substitution are C3, C4, and C6. The most powerful activating group, the methoxy group, will primarily control the regioselectivity. youtube.com Therefore, substitution is most likely to occur at the positions ortho and para to the methoxy group. The C6 position is sterically hindered by the adjacent butanoyl group, and the C4 position is activated by the methyl group. The C3 position is activated by the methoxy group. The outcome of a specific reaction, such as nitration or halogenation, would depend on the precise reaction conditions, but the C4 and C6 positions are the most electronically enriched and likely sites of substitution.

Incorporation into Complex Molecular Architectures

The this compound structure is a valuable starting block for building more complex molecules, particularly those containing heterocyclic rings, which are prominent in medicinal chemistry. nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad pharmacological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl ketone with an aromatic aldehyde. chemrevlett.comijarsct.co.in

In this context, this compound can react with various substituted benzaldehydes in the presence of an aqueous alkaline base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent. nih.govchemrevlett.com The reaction proceeds through the formation of an enolate at the α-carbon of the butanone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325) derivative. The ethyl group on the α-carbon of the resulting chalcone adds further structural complexity compared to traditional chalcones derived from acetophenone (B1666503).

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

Aryl KetoneAromatic AldehydeCatalyst/SolventProductYield (%)Ref.
2-Hydroxyacetophenone2-MethoxybenzaldehydeNaOH/Ethanol (B145695)2'-Hydroxy-2-methoxychalcone- researchgate.net
2-Hydroxyacetophenone4-ChlorobenzaldehydeNaOH/Ethanol2'-Hydroxy-4-chlorochalcone- researchgate.net
AcetophenoneBenzaldehydeNaOH/Methanol (B129727) (Microwave)Chalcone- researchgate.net
3-Methoxy-4-hydroxyacetophenoneBenzaldehyde Derivativesaq. NaOHSubstituted Chalcones25-70 chemrevlett.com

The α,β-unsaturated ketone system of chalcones derived from this compound is an ideal precursor for synthesizing various nitrogen-containing heterocycles. researchgate.netuib.nonih.gov

Pyrazoles and Pyrazolines: The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a classic method for constructing the pyrazole (B372694) ring. youtube.com The reaction typically proceeds in a solvent like ethanol or acetic acid. Initially, a pyrazoline is formed, which can then be oxidized to the aromatic pyrazole. The regioselectivity of the reaction depends on the substitution pattern of the chalcone. The use of substituted hydrazines, such as phenylhydrazine, leads to N-substituted pyrazoles. nih.govmdpi.com A one-pot synthesis of pyrazoles can also be achieved by reacting 1,3-diketones (which can be formed from aryl ketones) with hydrazine. youtube.comrsc.org

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives often involves multi-step sequences starting from chalcones. nih.govnih.govwjpps.com For example, a chalcone can be brominated and then reacted with a carboxylic acid hydrazide to eventually form a 1,3,4-oxadiazole ring linked to the core structure. The synthesis of 1,2,4-oxadiazoles can also be achieved by incorporating the oxadiazole moiety into one of the aromatic rings of the chalcone precursor before the condensation step. nih.govfrontiersin.org

Phenolic Derivatives: The methoxy group on the aromatic ring can be converted into a hydroxyl group to produce phenolic derivatives. This demethylation is a common transformation, often achieved by treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The resulting 1-(2-hydroxy-5-methylphenyl)butan-1-one (B1623083) is itself a known compound and can serve as a precursor for further reactions, such as the synthesis of hydroxychalcones. nih.gov Phenols are generally more acidic than alcohols. ncert.nic.in

Aminated Derivatives: An amino group can be introduced onto the aromatic ring, typically through a two-step process of nitration followed by reduction. Nitration of the this compound scaffold would likely occur at the C4 or C6 position, directed by the activating methoxy and methyl groups. The resulting nitro derivative can then be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

Stereoisomeric and Enantiomeric Studies of Derivatives

The structure of this compound and its derivatives allows for the existence of stereoisomers, which can be critical for biological activity.

Introduction of Chirality: A chiral center can be introduced by reducing the ketone of the butanoyl group to a secondary alcohol, creating a stereocenter at the C1 position. Stereoselective reducing agents can be used to favor the formation of one enantiomer over the other.

Derivatives with Multiple Stereocenters: More complex derivatives can possess multiple stereocenters. For instance, the synthesis and absolute configuration of 2-{(R)-1-[(S)-1-(2-methoxy-5-methylphenyl)-2-phenylethylamino]butyl}-4-methylphenol hydrochloride have been reported. researchgate.net This molecule, which contains the core 2-methoxy-5-methylphenyl group, has defined stereochemistry at multiple centers, highlighting the importance of stereocontrol in the synthesis of such complex derivatives. researchgate.net These stereoisomeric studies are crucial for understanding the structure-activity relationships of these compounds.

Computational Chemistry and Theoretical Studies of 1 2 Methoxy 5 Methylphenyl Butan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For 1-(2-Methoxy-5-methylphenyl)butan-1-one, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These calculations are often performed in the gas phase and can be compared with experimental data if available, for instance, from X-ray crystallography. The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Selected Optimized Structural Parameters for this compound (Theoretical)

Parameter Bond/Angle Calculated Value
Bond Length C=O Data not available
C-C (ring) Data not available
C-O (methoxy) Data not available
Bond Angle C-C-C (butanoyl) Data not available
C-C=O Data not available
Dihedral Angle Phenyl-C=O Data not available

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. By comparing the simulated spectra with experimental spectra, researchers can validate the accuracy of the computational model and assign the observed spectral bands to specific molecular motions.

The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. This technique provides theoretical predictions of the ¹H and ¹³C NMR spectra. These predictions are highly valuable for confirming the structure of a synthesized compound by comparing the calculated chemical shifts with the values obtained from experimental NMR spectroscopy. nih.gov Discrepancies between the calculated and experimental shifts can indicate structural inaccuracies or solvent effects not accounted for in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as a plot of oscillator strength versus wavelength, can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. Computational methods provide a detailed picture of how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that the molecule is more reactive. pku.edu.cn Analysis of the spatial distribution of the HOMO and LUMO can also reveal the likely sites of electrophilic and nucleophilic attack. researchgate.net

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. wikipedia.org It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent intermediate potential values. uni-muenchen.de

For this compound, the MEP surface would be expected to show distinct regions of varying potential. The most negative potential (red) would likely be concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. The oxygen atom of the methoxy (B1213986) group (-OCH₃) would also exhibit a region of negative potential. uwosh.edu Conversely, the hydrogen atoms of the methyl and butyl groups, as well as the aromatic ring, would exhibit positive or near-neutral potentials (blue or green). uni-muenchen.de

This analysis is crucial for understanding how the molecule might interact with other chemical species. For instance, the negative region around the carbonyl oxygen suggests a likely site for hydrogen bonding or coordination with electrophiles.

Table 1: Expected MEP Surface Characteristics for this compound

Molecular RegionExpected Electrostatic PotentialColor on MEP MapPredicted Reactivity
Carbonyl Oxygen (C=O)Highly NegativeRedSite for electrophilic attack, hydrogen bond acceptor
Methoxy Oxygen (-OCH₃)NegativeRed/YellowPotential site for electrophilic attack
Aromatic RingNear-Neutral to Slightly NegativeGreen/YellowSusceptible to electrophilic aromatic substitution
Hydrogen Atoms (Alkyl)PositiveBluePotential sites for nucleophilic attack

This table is illustrative and based on general principles and data from analogous molecules.

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by converting the complex many-electron wavefunction into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

In the case of this compound, NBO analysis would quantify the charge distribution across all atoms. The oxygen atoms of the carbonyl and methoxy groups would be expected to have the most negative natural atomic charges. The carbonyl carbon and the aromatic carbon attached to the methoxy group would likely exhibit positive charges due to bonding with electronegative oxygen atoms.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and E(2) Energies for this compound

Donor NBOAcceptor NBOType of InteractionExpected E(2) (kcal/mol)
LP (O) of Methoxyπ* (C-C) of Ringn → πHigh
LP (O) of Carbonylσ (C-C) of Butyln → σModerate
π (C-C) of Ringσ (C-O) of Methoxyπ → σ*Moderate

LP denotes a lone pair. This table presents hypothetical but expected interactions based on the molecule's structure. Actual E(2) values would require specific DFT calculations.

Molecular Mechanics and Molecular Dynamics Simulations (Theoretical Principles and Potential Applications)

Molecular Mechanics (MM) employs classical mechanics to model molecular systems. In this approach, atoms are treated as spheres, and bonds are represented as springs. The potential energy of the system is calculated using a force field, which is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Common force fields include CHARMM, AMBER, and GROMOS. worldscientific.com The primary application of MM is to perform energy minimizations to find stable conformations of a molecule.

Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms in the system over time. mdpi.com This provides a dynamic picture of the molecule's behavior, including its conformational changes and interactions with its environment (e.g., a solvent).

For this compound, MD simulations could be used to:

Explore the conformational landscape by analyzing the rotation around the single bonds, particularly the bond connecting the butyryl group to the phenyl ring and the bonds within the butyl chain.

Study the molecule's flexibility and how it might adapt its shape to fit into a binding site of a receptor or enzyme.

Simulate its behavior in different solvents to understand solvation effects and how they influence the molecular conformation.

These simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecules, which is often crucial for understanding their biological activity or material properties. worldscientific.commdpi.com

Theoretical Characterization of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules. These interactions, while individually weak, collectively play a significant role in chemical and biological systems. nih.govescholarship.org Theoretical methods are essential for identifying and quantifying these interactions.

For this compound, several types of non-covalent interactions could be characterized theoretically:

Intramolecular Hydrogen Bonds: The presence of the methoxy and carbonyl groups could potentially lead to weak C-H···O intramolecular hydrogen bonds, which would influence the molecule's preferred conformation.

π-Interactions: The electron-rich phenyl ring can participate in π-stacking or cation-π interactions with other molecules.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions. QTAIM analyzes the electron density topology to find bond critical points, which are indicative of an interaction, while NCI plots provide a visual representation of non-covalent interactions in three-dimensional space. researchgate.net

Synthetic Utility and Potential Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Functionalized Molecules

As a ketone, 1-(2-Methoxy-5-methylphenyl)butan-1-one possesses a carbonyl group that is a key site for nucleophilic addition and condensation reactions. The presence of α-hydrogens offers a pathway for enolate formation, enabling reactions such as aldol (B89426) condensations. ncert.nic.in The aromatic ring, activated by the electron-donating methoxy (B1213986) and methyl groups, is susceptible to electrophilic substitution. docbrown.infoblogspot.com

Theoretically, the ketone functionality could be reduced to a secondary alcohol, which can then undergo further transformations. chemguide.co.uk This alcohol, 1-(2-methoxy-5-methylphenyl)butan-1-ol, is itself a potential precursor to other functionalized molecules.

Building Block for the Construction of Diverse Organic Scaffolds

Aryl ketones are well-established precursors for the synthesis of various heterocyclic compounds. researchgate.netrsc.org Depending on the reaction partners and conditions, this compound could potentially be utilized in the construction of heterocycles such as:

Indoles: Through reactions like the Fischer indole (B1671886) synthesis, although this would require prior conversion to a suitable hydrazone.

Quinolines and other fused systems: Via condensation reactions with appropriate bifunctional reagents. researchgate.net

Pyrazoles and Isoxazoles: By reaction of the corresponding 1,3-diketone (which could be synthesized from the title compound) with hydrazine (B178648) or hydroxylamine.

Despite these theoretical possibilities, specific examples detailing the use of this compound as a building block for such scaffolds are not documented in the surveyed literature.

Application in the Synthesis of Complex Natural Product Analogs (where structural fragments are shared)

The 2-methoxy-5-methylphenyl moiety is a structural fragment that can be found in some natural products. Therefore, this compound could conceivably serve as a starting material for the synthesis of analogs of these natural products. However, no published synthetic routes to natural product analogs that utilize this specific ketone have been identified. The synthesis of complex molecules often involves multi-step sequences, and while this compound could be a potential starting point, its actual application has not been reported.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxy-5-methylphenyl)butan-1-one, and what critical reaction conditions ensure high yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-methoxy-5-methylbenzene derivatives and butanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Key conditions include maintaining an anhydrous environment, precise temperature control (0–5°C), and stoichiometric optimization of the acylating agent. Post-reaction purification via column chromatography or recrystallization ensures high purity. Similar protocols for aromatic ketones highlight the importance of protecting groups to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and ketone carbonyl (δ ~200 ppm). DEPT and 2D experiments (COSY, HSQC) resolve overlapping signals .
  • IR : Strong C=O stretch (~1700 cm⁻¹) confirms the ketone group.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR spectra, accounting for solvent effects and conformational flexibility. Cross-validate with experimental data using 2D NMR techniques. For example, discrepancies in aromatic proton shifts can be addressed by analyzing substituent electronic effects (e.g., methoxy vs. methyl groups). XRD-derived bond lengths and angles refine computational models .

Q. What experimental parameters should be optimized for photodegradation studies of this compound under environmentally relevant conditions?

  • Methodological Answer :

  • Light Source : Simulate sunlight using UV lamps (λ = 290–400 nm).
  • pH and Temperature : Test ranges relevant to natural water bodies (pH 5–9, 20–30°C).
  • Analytical Tools : LC-MS/MS and GC-MS identify degradation products (e.g., hydroxylated or demethylated derivatives). Compare with photodegradation pathways of structurally related ketones, such as pyridylbutanones, to infer reaction mechanisms .

Q. What strategies are recommended for chiral resolution if asymmetric synthesis introduces enantiomeric impurities?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases (e.g., hexane/isopropanol).
  • Derivatization : Convert the ketone to diastereomeric oximes or hydrazones using chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) for easier separation .
  • Crystallization : Optimize solvent systems to isolate diastereomeric salts (e.g., tartaric acid derivatives) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the methoxy or methyl groups on the aromatic ring to alter electron density and steric effects.
  • Chain Length Adjustment : Vary the butanone chain to probe interactions with hydrophobic pockets in target proteins.
  • In Vitro Assays : Test analogs against receptor-binding or enzyme-inhibition models (e.g., monoamine transporters) to correlate structural features with activity. Compare with synthetic cathinones (e.g., buphedrone) to infer pharmacodynamic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.